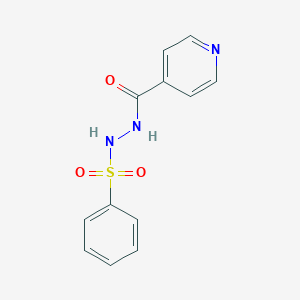

N'-isonicotinoylbenzenesulfonohydrazide

Description

N'-Isonicotinoylbenzenesulfonohydrazide (CAS: 64268-91-3) is a sulfonohydrazide derivative characterized by a benzenesulfonyl group linked to an isonicotinoyl hydrazide moiety. Its molecular formula is C₁₂H₁₀BrN₃O₃S, with a bromine substituent at the para position of the benzene ring (4-bromo derivative) . This compound belongs to a broader class of sulfonohydrazides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial, antifungal, and enzyme-inhibiting agents.

Properties

CAS No. |

16827-12-6 |

|---|---|

Molecular Formula |

C12H11N3O3S |

Molecular Weight |

277.3g/mol |

IUPAC Name |

N'-(benzenesulfonyl)pyridine-4-carbohydrazide |

InChI |

InChI=1S/C12H11N3O3S/c16-12(10-6-8-13-9-7-10)14-15-19(17,18)11-4-2-1-3-5-11/h1-9,15H,(H,14,16) |

InChI Key |

UKJCMAQTXOTHNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The 4-bromo group in N'-isonicotinoylbenzenesulfonohydrazide is an electron-withdrawing substituent, which may enhance electrophilic reactivity compared to electron-donating groups like the 4-dimethylamino group in the benzylidene derivative . Bulkiness: The triisopropyl substituents in ’s compound likely reduce solubility in polar solvents, whereas the smaller bromo or fluoro groups in other derivatives improve aqueous compatibility .

Spectral Characteristics: The C=O stretch in IR spectra varies: ~1664 cm⁻¹ for benzylidene derivatives () vs. ~1593 cm⁻¹ for pyridine-based compounds (), reflecting differences in conjugation . ¹H NMR signals for the NH proton (δ 9.7 in ) are absent in sulfonohydrazides due to deprotonation or hydrogen bonding .

Synthetic Methods: N'-Isonicotinoylbenzenesulfonohydrazide derivatives are typically synthesized via condensation of isonicotinic acid hydrazide with sulfonyl chlorides, whereas benzylidene analogs (e.g., ) involve Schiff base formation with aldehydes . Mechanochemical synthesis () offers a solvent-free route for imidazole-containing derivatives, improving green chemistry metrics .

Crystallographic studies () reveal planar geometries conducive to intercalation with biological targets, such as DNA or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.